molecular formula C19H14F4 B12539918 Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- CAS No. 663176-31-6

Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)-

Katalognummer: B12539918
CAS-Nummer: 663176-31-6
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: NELHCTRQHLQPNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a naphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce naphthoquinones, while reduction can yield naphthalenes with additional hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    1-Fluoronaphthalene: A naphthalene derivative with a single fluorine atom.

    6-Propyl-4-(3,4,5-trifluorophenyl)naphthalene: A compound with a similar structure but different substitution pattern.

Uniqueness

Naphthalene, 1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)- is unique due to its specific combination of fluorine atoms and propyl group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

663176-31-6

Molekularformel

C19H14F4

Molekulargewicht

318.3 g/mol

IUPAC-Name

1-fluoro-6-propyl-4-(3,4,5-trifluorophenyl)naphthalene

InChI

InChI=1S/C19H14F4/c1-2-3-11-4-5-14-15(8-11)13(6-7-16(14)20)12-9-17(21)19(23)18(22)10-12/h4-10H,2-3H2,1H3

InChI-Schlüssel

NELHCTRQHLQPNW-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC2=C(C=CC(=C2C=C1)F)C3=CC(=C(C(=C3)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.